molecular formula C9H15IO2 B1384088 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2059975-69-6

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

Cat. No.: B1384088
CAS No.: 2059975-69-6
M. Wt: 282.12 g/mol
InChI Key: WZNBEHGZGXJKHT-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane (CAS: 2059975-69-6) is a synthetic spirocyclic compound featuring a unique iodomethyl substituent on its 2,8-dioxaspiro[4.5]decane framework. The molecule consists of a six-membered dioxane ring fused to a five-membered dioxolane ring at a central spiro carbon (C-3). The iodine atom at the methyl group (C-3) confers distinct reactivity, making it a valuable halogenated building block in organic synthesis . Its spirocyclic structure imparts conformational rigidity, which can enhance stability and influence stereochemical outcomes in reactions .

The compound is commercially available at high purity (≥95%) and is primarily utilized in pharmaceutical and materials research as a precursor for cross-coupling reactions or functional group transformations .

Properties

IUPAC Name

3-(iodomethyl)-2,8-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNBEHGZGXJKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic precursor, which undergoes iodination under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom, yielding a simpler spirocyclic compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a spirocyclic amine, while oxidation might produce a spirocyclic ketone or alcohol.

Scientific Research Applications

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily replaced by other groups. In medicinal chemistry, the compound’s structure may interact with biological targets, influencing pathways and processes within cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Features Applications References
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane Iodomethyl at C-3 Halogenated spirocycle; high reactivity for nucleophilic substitutions Synthetic intermediate for pharmaceuticals
1,6-Dioxaspiro[4.5]decane No halogen; natural spiroacetal Found in pheromones, antibiotics (e.g., monensin A), and anticancer agents Biological activity (e.g., antimitotic)
7-Ethyl-1,6-dioxaspiro[4.5]decane Ethyl group at C-7 Floral scent component in Campanula; attracts oligolectic bees Ecological signaling
8,8-Difluoro-1,4-dioxaspiro[4.5]decane Fluorine atoms at C-8 Electronegative substituents; low reactivity in nucleophilic substitutions Fluorinated material synthesis
3-(Iodomethyl)-2-oxa-9-azaspiro[4.5]decane Nitrogen in the dioxa ring Basic nitrogen introduces hydrogen bonding potential Drug discovery (e.g., kinase inhibitors)

Stability and Conformational Rigidity

  • Thermal/Light Sensitivity : The iodine atom may reduce stability under heat or UV light compared to methyl/ethyl-substituted spiroacetals (e.g., 7-ethyl-1,6-dioxaspiro[4.5]decane) .
  • Conformational Advantages : Spirocyclic frameworks generally resist ring-opening reactions, enhancing stability. For example, 1,4-dioxaspiro[4.5]decan-8-ol retains integrity during borohydride reductions .

Biological Activity

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by various studies and data.

  • Molecular Formula : C13_{13}H23_{23}INO3_{3}
  • Molecular Weight : 368.0723 g/mol
  • Structure : The compound features a spirocyclic structure with two dioxolane rings, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial and fungal strains by disrupting cellular membranes and inhibiting protein synthesis.

Mechanism of Action :

  • Membrane Disruption : The compound may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • DNA Binding : It has been suggested that the compound can bind to DNA, interfering with replication and transcription processes .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies :

  • In Vitro Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Mechanistic Insights : The compound was shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its bioavailability and therapeutic potential:

  • Solubility : It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. This solubility profile may affect its absorption and distribution in biological systems .
  • Bioavailability Considerations : The compound's lipophilicity may enhance its ability to penetrate cellular membranes, potentially improving its efficacy as a therapeutic agent.

Data Summary Table

Property Value
Molecular FormulaC13_{13}H23_{23}INO3_{3}
Molecular Weight368.0723 g/mol
Antimicrobial ActivityYes
Anticancer ActivityYes
SolubilitySoluble in DMSO/DMF; slightly soluble in water

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

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